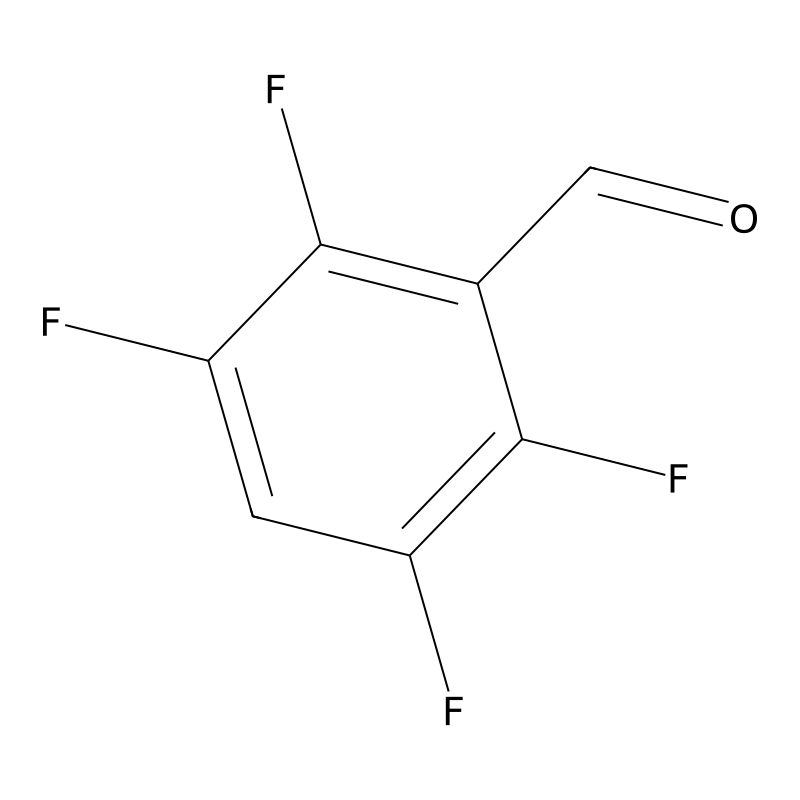2,3,5,6-Tetrafluorobenzaldehyde

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Organic Synthesis:
Fluorinated aromatic aldehydes can serve as valuable starting materials for the synthesis of various complex molecules due to the unique properties introduced by the fluorine atoms. These properties can influence factors like reactivity, stability, and lipophilicity (fat solubility) of the resulting compounds.
- A study published in the Journal of the American Chemical Society demonstrates the use of 2,3,5,6-tetrafluorobenzaldehyde in the synthesis of fluorinated stilbenes, which are potential antitumor agents [].
Material Science:
Fluorinated aromatic aldehydes can be used as building blocks in the design and synthesis of novel materials with specific properties. For instance, they can be incorporated into polymers to enhance their thermal stability, chemical resistance, and other desirable characteristics.
2,3,5,6-Tetrafluorobenzaldehyde is an aromatic aldehyde characterized by the presence of four fluorine atoms attached to a benzene ring. Its molecular formula is C₇H₂F₄O, and it has a molecular weight of 188.07 g/mol. The compound exhibits a pale yellow liquid state at room temperature and is known for its distinct chemical properties due to the electronegative fluorine substituents, which enhance its reactivity and influence its physical characteristics such as boiling and melting points .
- Specific data on the toxicity of 2,3,5,6-tetrafluorobenzaldehyde is limited. However, as with most aldehydes, it's likely to be irritating to the skin, eyes, and respiratory system [].
- Standard laboratory safety practices should be followed when handling this compound, including wearing gloves, eye protection, and working in a fume hood [].
- Nucleophilic Substitution Reactions: The fluorine atoms can be replaced by nucleophiles under suitable conditions. This reactivity allows for the synthesis of various substituted derivatives.
- Condensation Reactions: It can undergo condensation with amines or other nucleophiles to form imines or related compounds.
- Reduction Reactions: The aldehyde group can be reduced to primary alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.
These reactions make 2,3,5,6-tetrafluorobenzaldehyde a valuable intermediate in organic synthesis .
The synthesis of 2,3,5,6-tetrafluorobenzaldehyde can be achieved through several methods:
- Direct Fluorination: This method involves the fluorination of benzaldehyde using fluorinating agents under controlled conditions to introduce fluorine atoms at specific positions on the aromatic ring.
- Electrophilic Aromatic Substitution: Starting from a less fluorinated precursor, electrophilic substitution reactions can be employed to introduce additional fluorine atoms at the desired positions.
- Oxidation of Tetrafluorotoluene: Another approach involves the oxidation of tetrafluorotoluene to yield 2,3,5,6-tetrafluorobenzaldehyde .
2,3,5,6-Tetrafluorobenzaldehyde finds applications in various fields:
- Organic Synthesis: It serves as an important building block for synthesizing complex organic molecules and pharmaceuticals.
- Material Science: Due to its unique properties, it is used in developing advanced materials such as coatings and polymers.
- Fluorescent Probes: The compound can be utilized in creating fluorescent probes for biochemical applications .
Interaction studies involving 2,3,5,6-tetrafluorobenzaldehyde focus on its reactivity with various nucleophiles and its role in forming complex structures through click chemistry or other coupling reactions. These studies are crucial for understanding how this compound can be utilized in bioconjugation techniques and material science applications .
Several compounds exhibit structural similarities to 2,3,5,6-tetrafluorobenzaldehyde. Below is a comparison highlighting their uniqueness:
| Compound Name | Structure/Functional Groups | Unique Features |
|---|---|---|
| 2,3-Difluorobenzaldehyde | Two fluorine atoms | Less reactive than tetrafluorinated compounds |
| 2-Fluorobenzaldehyde | One fluorine atom | Simpler structure; fewer substitution possibilities |
| 4-Azido-2,3,5,6-tetrafluorobenzaldehyde | Azido group + tetrafluorinated ring | High reactivity due to azido group; used in click chemistry |
| 2,3-Dichlorobenzaldehyde | Two chlorine atoms | Different halogen effects; less electronegative than fluorine |
Uniqueness of 2,3,5,6-Tetrafluorobenzaldehyde:
The uniqueness of 2,3,5,6-tetrafluorobenzaldehyde lies in the combination of four fluorine substituents on the aromatic ring and the aldehyde functional group. This configuration significantly enhances its reactivity compared to other similar compounds while providing distinct electronic properties that are advantageous in various chemical applications .
XLogP3
Boiling Point
GHS Hazard Statements
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.5%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Irritant








